MRTX-EX185 (formic) is a small molecule inhibitor targeting the KRAS(G12D) mutation, which is prevalent in various cancers. This compound is part of a class of drugs designed to interfere with the function of mutated RAS proteins, which are critical in cell signaling pathways that regulate cell growth and survival. MRTX-EX185 has been developed to selectively bind to both the inactive GDP-bound and active GTP-bound states of KRAS, offering potential therapeutic advantages over earlier inhibitors that primarily target only the inactive form.
MRTX-EX185 is a product of Mirati Therapeutics, a biotechnology company focused on developing novel therapies for genetically defined cancers. The compound falls under the classification of KRAS inhibitors, specifically designed to target mutations in the KRAS gene, which are known to drive oncogenesis in several malignancies, including pancreatic, colorectal, and lung cancers.
The synthesis of MRTX-EX185 involves several key steps that typically include:
Specific technical details regarding the exact synthetic pathway have not been disclosed publicly but are typically proprietary information held by pharmaceutical companies.
MRTX-EX185 has a well-defined molecular structure that allows it to interact effectively with KRAS proteins. The compound's structure includes:
The molecular formula and weight have not been explicitly detailed in the available literature but can be inferred from its structural analogs.
MRTX-EX185 engages in specific binding interactions with KRAS proteins through non-covalent interactions. The primary chemical reactions include:
These interactions suggest that MRTX-EX185 may stabilize certain conformations of KRAS that inhibit its downstream signaling pathways.
The mechanism by which MRTX-EX185 operates involves:
Data from studies show that MRTX-EX185 can effectively reduce extracellular signal-regulated kinase phosphorylation, a key downstream effector in RAS signaling pathways.
While specific physical properties such as melting point or solubility are not widely reported, general characteristics expected for small molecular inhibitors include:
Chemical properties would include reactivity with biological targets, particularly its interaction dynamics with KRAS proteins.
MRTX-EX185 has significant potential applications in cancer therapy:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3